孟鲁司特甲基酮

描述

Montelukast is a medication that has been widely recognized for its efficacy in treating asthma and related diseases. It functions as a leukotriene receptor antagonist, specifically targeting the leukotriene D4 receptor, which plays a significant role in the inflammatory process of asthma. Montelukast sodium, also known as Singulair or MK-0476, has been shown to be a potent and selective inhibitor of leukotriene D4 specific binding in various test systems, including guinea pig and sheep lung, as well as in cell plasma membrane preparations .

Synthesis Analysis

The synthesis of Montelukast and its intermediates has been a subject of extensive research. One study describes a practical synthetic route for a key intermediate of Montelukast, achieving an overall yield of 61%. This method is noted for its simplicity and suitability for industrial production . Another study reports the chemical synthesis of six oxidized derivatives of Montelukast, which are useful in identifying its metabolites. These derivatives were synthesized through various chemical reactions, including bromination, saponification, and the addition of a hydroxymethyl carbanion equivalent on a ketone .

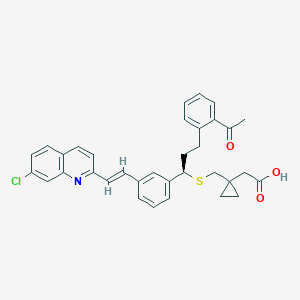

Molecular Structure Analysis

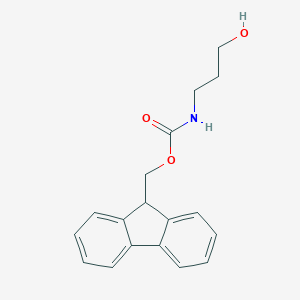

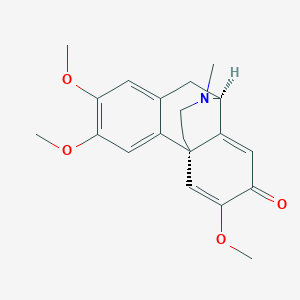

Montelukast's molecular structure is characterized by a diarylpropane framework, which is essential for its biological activity. The molecule contains a 7-chloro-2-quinolinyl group, which is part of the core structure that interacts with the leukotriene D4 receptor .

Chemical Reactions Analysis

The synthesis of Montelukast involves several key chemical reactions. For instance, the preparation of the main diarylpropane framework is achieved through a polarity conversion reaction followed by a nucleophilic substitution reaction . Additionally, the introduction of a benzylic hydroxyl group in some of the Montelukast metabolites is accomplished via a bromination and saponification reaction sequence .

Physical and Chemical Properties Analysis

Montelukast's physical and chemical properties are closely related to its pharmacological activity. The compound exhibits high specificity and potency as a leukotriene D4 receptor antagonist, with low nanomolar Ki values indicating strong binding affinity . Furthermore, the enzyme responsible for the chiral specific reduction of the keto ester intermediate of Montelukast requires NADPH for its activity and operates optimally at a temperature of 30°C and pH 8 .

科学研究应用

孟鲁司特在哮喘和变应性鼻炎中的作用

孟鲁司特是一种白三烯受体拮抗剂,因其在哮喘和变应性鼻炎管理中的疗效而被广泛研究。研究表明,它有能力改变哮喘的病理生理机制,改善疾病的临床和功能表现。孟鲁司特已显示出对各种哮喘表型有效,包括运动诱发的哮喘、与变应性鼻炎相关的哮喘和肥胖患者的哮喘,这表明其根据临床和生物学表型进行定制治疗的潜力 (P. Paggiaro & E. Bacci, 2011).

在 COVID-19 管理中的潜力

孟鲁司特的一个有趣的应用出现在 COVID-19 的背景下,其中突出了其抗病毒特性、预防内皮炎和减轻与 SARS-CoV-2 相关的错乱的特性。该药物在改善动脉粥样硬化血管炎症、限制缺血/再灌注现象和减轻急性呼吸窘迫综合征方面的能力表明,孟鲁司特是进一步测试 COVID-19 预防和治疗结果的候选药物 (J. Barrê, J. Sabatier, & C. Annweiler, 2020).

更广泛的治疗潜力

孟鲁司特的治疗范围可能扩展到哮喘和变应性鼻炎之外的其他炎症性疾病。其抗氧化特性和抗炎作用已在各种炎症实验模型中得到认可,表明其在以炎症过程为特征的一系列疾病中的实用性。这扩大了孟鲁司特在科学研究中的应用范围,主张对其在癌症、特应性皮炎、特发性慢性荨麻疹和心血管疾病等情况下的评估 (G. Suddek, 2014).

安全和危害

未来方向

While specific future directions for Montelukast Methyl Ketone are not available, it’s worth noting that Montelukast, a related compound, is used in the treatment of asthma and allergic rhinitis . The development of a simple, rugged, and sensitive method for determining the Montelukast Sodium-related impurities in a tablet dosage form using RP-HPLC has been proposed .

属性

IUPAC Name |

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOVNSFPNMSRY-OTVRWNPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239556 | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast Methyl Ketone | |

CAS RN |

937275-23-5 | |

| Record name | Montelukast methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)